molecular formula C19H17N5O B2831332 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014045-57-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2831332
CAS No.: 1014045-57-8
M. Wt: 331.379
InChI Key: JVINQDHQPUNWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a 1,5-dimethyl group and a carboxamide moiety. The carboxamide is further linked to a phenyl ring bearing a 1H-benzo[d]imidazol-2-yl substituent. Such features are critical for biological activity, particularly in targeting enzymes or receptors requiring multipoint interactions .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-12-10-17(23-24(12)2)19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVINQDHQPUNWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. The pyrazole ring is often constructed via the reaction of hydrazines with 1,3-diketones.

  • Benzimidazole Synthesis

      Reactants: o-Phenylenediamine, carboxylic acid (e.g., formic acid).

      Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, at elevated temperatures (100-150°C).

  • Pyrazole Synthesis

      Reactants: Hydrazine derivatives, 1,3-diketones.

      Conditions: Reflux in ethanol or another suitable solvent, often in the presence of a base like sodium ethoxide.

  • Coupling Reaction

      Reactants: Benzimidazole derivative, pyrazole derivative.

      Conditions: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of N-oxides.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

      Conditions: Mild to moderate temperatures, often in an organic solvent.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Typically carried out in an inert atmosphere, such as nitrogen or argon.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Vary depending on the specific substitution, often requiring catalysts or specific solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals that can be used as catalysts or in material science applications.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The benzimidazole and pyrazole rings are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers explore its efficacy in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to form stable complexes with metals also finds applications in catalysis and electronic materials.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The pyrazole ring can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole Carboxamide Derivatives

A key analogue is N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide (RN: 379255-85-3). While both compounds share the 1,5-dimethylpyrazole carboxamide backbone, the latter replaces the benzoimidazole-phenyl group with a dihydro-3-oxo-2-phenyl substituent.

Table 1: Comparison of Pyrazole Carboxamide Derivatives

Property Target Compound RN: 379255-85-3
Molecular Weight ~377.4 g/mol ~313.3 g/mol
Key Functional Groups Benzoimidazole, pyrazole, carboxamide Dihydro-oxo-pyrazole, carboxamide
Hydrogen Bond Donors 3 (NH from carboxamide, benzimidazole) 2 (NH from carboxamide)
Solubility (Predicted) Moderate in DMSO (due to polar groups) Higher in polar solvents (smaller size)
Benzimidazole-Containing Analogues

Compounds such as N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (synthesized via copper-catalyzed coupling ) share the benzimidazole motif but incorporate sulfonamide or alkyl groups instead of the pyrazole-carboxamide system. The absence of the pyrazole ring in these analogues limits their ability to mimic ATP-binding motifs in kinase targets, a common mechanism for pyrazole-based inhibitors .

Key Differences in Bioactivity

  • Sulfonamide Analogues : Primarily act as protease inhibitors due to sulfonamide’s affinity for zinc-containing active sites .
Hydrogen-Bonding Patterns and Crystallography

The target compound’s hydrogen-bonding network (carboxamide NH → benzimidazole N, pyrazole CH → carbonyl O) aligns with Etter’s graph set analysis for stable crystalline aggregates, as seen in related pyrazole derivatives . In contrast, simpler carboxamides (e.g., compound) form weaker C=O⋯H-N motifs, leading to less predictable packing and reduced thermal stability .

Research Findings and Limitations

  • Synthetic Accessibility : The target compound requires multi-step synthesis (e.g., EDCI/HOBT-mediated coupling ), whereas sulfonamide analogues are synthesized via streamlined copper-catalyzed routes .
  • Biological Data Gap : While in silico studies predict kinase inhibition for the target compound, experimental IC50 values remain unreported. In contrast, sulfonamide derivatives show confirmed activity against trypsin-like proteases (IC50 ~0.5–2 µM) .

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the synthesis, biological evaluation, and research findings related to this compound, providing a comprehensive overview of its biological activity.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions where benzimidazole derivatives are combined with pyrazole frameworks. Research has demonstrated various synthetic routes that yield high purity and yield of the target compound, often utilizing microwave-assisted techniques for efficiency .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds featuring the pyrazole moiety. Specifically, derivatives similar to this compound have exhibited significant antiproliferative effects against various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Compounds containing 1H-pyrazole structures have shown promising results in inhibiting growth in breast cancer cells. The mechanism appears to involve apoptotic pathways and cell cycle arrest .
  • Liver Cancer (HepG2) : Similar compounds have been reported to induce cytotoxicity in HepG2 cells, with IC50 values indicating effective inhibition at low concentrations .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example:

CompoundIC50 (μg/mL)Target
This compound71.11COX-2
Standard (Diclofenac)54.65COX-2

This table illustrates that the synthesized compound has comparable efficacy to established anti-inflammatory drugs, making it a candidate for further development .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets involved in cancer proliferation and inflammatory responses. Studies suggest that:

  • Apoptosis Induction : The compound may activate apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : It can induce G0/G1 phase arrest in cancer cells, preventing further proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes compared to control groups, indicating strong antitumor activity .
  • In Vitro Studies : Cell viability assays across multiple cancer cell lines showed a dose-dependent response to treatment with the compound, further supporting its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, starting with the preparation of benzimidazole and pyrazole precursors. For example:

  • Step 1 : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., aldehydes) under mild conditions to form the benzoimidazole core, as demonstrated in selective synthesis methods .
  • Step 2 : Functionalization of the phenyl ring via coupling reactions. For instance, Suzuki-Miyaura cross-coupling may introduce substituents at the 3-position of the phenyl group.
  • Step 3 : Formation of the pyrazole-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyrazole carboxylic acid and the amine-functionalized intermediate .
    Key intermediates include 3-(1H-benzo[d]imidazol-2-yl)aniline and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid . Yield optimization often requires controlled reaction temperatures (e.g., 0–5°C for sensitive steps) and purification via column chromatography .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming substituent positions and regioselectivity. For example, the benzoimidazole NH proton typically appears as a broad singlet near δ 12–13 ppm, while pyrazole methyl groups resonate around δ 2.1–2.3 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula accuracy, with ESI+ mode commonly used due to the compound’s moderate polarity .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities. SHELX software is widely employed for structure refinement, though challenges like crystal twinning may require iterative data collection .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding its electronic structure and reactivity?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-311+G(d,p)) provide insights into:

  • Electron Density Distribution : Mapping the Laplacian of the electron density identifies nucleophilic/electrophilic regions, crucial for predicting reaction sites .
  • Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s rules) characterizes intermolecular interactions in crystals, guiding co-crystal design for improved solubility .
  • Reaction Mechanism Validation : Transition state calculations (e.g., for amide bond formation) clarify activation energies and regioselectivity trends observed in synthesis .

Q. What challenges arise in resolving structural contradictions via X-ray crystallography, and how are they addressed?

  • Disorder in Flexible Groups : The pyrazole and benzimidazole rings may exhibit rotational disorder. Mitigation strategies include:
    • Cooling crystals to 100 K to reduce thermal motion.
    • Using restraints (e.g., SIMU in SHELXL) during refinement .
  • Twinned Crystals : Data from multiple crystals or rotational electron diffraction (MicroED) can resolve overlapping reflections .
  • Hydrogen Atom Positioning : Neutron diffraction or DFT-optimized hydrogen positions improve accuracy in hydrogen-bonding analyses .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Standardized Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent controls (DMSO concentration) significantly impact IC50_{50} values. Replicate studies under identical conditions are critical .
  • Metabolite Interference : LC-MS/MS profiling identifies active metabolites that may contribute to observed effects. For example, demethylation of the pyrazole ring could alter target binding .
  • Target Engagement Studies : Use CRISPR knockouts or selective inhibitors to confirm on-target effects. Surface plasmon resonance (SPR) quantifies binding kinetics to rule off-target interactions .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateKey Reagents/ConditionsYield RangeReference
3-(1H-Benzoimidazol-2-yl)anilineo-Phenylenediamine, aldehyde, DMF/S8_860–75%
1,5-Dimethyl-pyrazole-3-acidEthyl acetoacetate, hydrazine hydrate85–90%
Final Coupling StepEDCI, HOBt, DMF, RT, 12h35–50%

Q. Table 2. Computational Parameters for DFT Studies

PropertyMethod/Basis SetSoftwareReference
Electron DensityB3LYP/6-311+G(d,p)Gaussian 16
Hydrogen Bonding AnalysisPBE-D3/def2-TZVPORCA
Transition State OptimizationM06-2X/6-31G(d)NWChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.